Adenomycin - 76174-56-6

Adenomycin

Catalog Number: EVT-1554151
CAS Number: 76174-56-6
Molecular Formula: C25H39N7O18S
Molecular Weight: 757.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Adenomycin is sourced from Streptomyces peucetius, a soil-dwelling bacterium. The discovery of this compound dates back to the 1960s when it was isolated for its anticancer properties. The natural production process involves fermentation of the bacteria under specific conditions, which allows for the extraction of adenomycin from the culture medium.

Classification

Adenomycin belongs to the class of drugs known as anthracyclines. This class is characterized by its structure, which includes a tetracyclic ring system that is crucial for its biological activity. Other members of this class include daunorubicin and epirubicin, which share similar mechanisms of action but differ in their chemical properties and clinical applications.

Synthesis Analysis

Methods

The synthesis of adenomycin can be approached through various methods, including total synthesis and semi-synthesis from natural precursors. Total synthesis involves constructing the entire molecular structure from simpler organic compounds, while semi-synthesis typically modifies a naturally occurring compound.

Technical Details:

  1. Total Synthesis: This method often employs multi-step reactions involving cyclization and functional group modifications to achieve the complex structure of adenomycin.
  2. Semi-Synthesis: A common approach involves starting with daunorubicin and modifying it through selective oxidation or glycosylation reactions to produce adenomycin.

Recent studies have focused on improving yield and purity through optimized reaction conditions and novel catalysts, which enhance the efficiency of both total and semi-synthetic routes .

Molecular Structure Analysis

Structure

Adenomycin features a complex molecular structure characterized by a tetracyclic ring system with multiple hydroxyl groups and a sugar moiety attached. The molecular formula is C27H29O10C_{27}H_{29}O_{10}, and its molecular weight is approximately 579.53 g/mol.

Data

  • Molecular Weight: 579.53 g/mol
  • Chemical Formula: C27H29O10C_{27}H_{29}O_{10}
  • Structural Features: The presence of an aromatic ring enhances its ability to intercalate into DNA.
Chemical Reactions Analysis

Reactions

Adenomycin undergoes various chemical reactions that are crucial for its therapeutic efficacy. These include:

  1. Intercalation with DNA: Adenomycin binds between DNA base pairs, inhibiting DNA replication.
  2. Reduction Reactions: Under certain conditions, adenomycin can be reduced to form less active metabolites.
  3. Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, affecting its stability and activity.

Technical Details: The intercalation process leads to conformational changes in DNA that prevent transcription and replication, thereby exerting its cytotoxic effects on rapidly dividing cancer cells .

Mechanism of Action

Process

The mechanism of action of adenomycin involves several key steps:

  1. DNA Intercalation: Adenomycin inserts itself between DNA base pairs.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme essential for DNA replication and repair.
  3. Generation of Free Radicals: The drug can also generate reactive oxygen species that contribute to cellular damage.

Data

Research indicates that adenomycin preferentially inhibits DNA synthesis over RNA synthesis in cell-free systems but exhibits more balanced inhibition in intact cells . This differential effect underscores its potency as a chemotherapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Adenomycin is typically found as a red powder or crystalline solid.
  • Solubility: It is soluble in water and ethanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Adenomycin is sensitive to light and temperature; it should be stored in dark conditions at low temperatures to maintain stability.
  • pH Sensitivity: The compound's stability can be affected by pH levels; it is generally stable under neutral conditions but may degrade under acidic or basic environments.

Relevant analyses show that optimal storage conditions significantly prolong the shelf life and efficacy of adenomycin formulations .

Applications

Scientific Uses

Adenomycin is primarily used in oncology for treating various cancers due to its potent antitumor activity. Its applications include:

  • Chemotherapy Regimens: Commonly included in combination therapies for breast cancer, leukemia, and lymphomas.
  • Research Applications: Used extensively in laboratory settings to study mechanisms of drug resistance and cellular responses to chemotherapy.
  • Formulation Development: Investigated for use in novel drug delivery systems that enhance its therapeutic index while minimizing side effects.
Molecular Mechanisms of Adriamycin Action

Anthracycline-DNA Interaction Dynamics

Intercalation and Topoisomerase II Inhibition

Adriamycin (doxorubicin) exerts its primary anticancer effects through DNA intercalation and topoisomerase II (TOP2) inhibition. The planar anthracycline ring inserts between DNA base pairs, preferentially at 5'-CG-3' sequences, causing helical unwinding and elongation. Restrained molecular dynamics studies reveal that intercalation at d(CGATCG)₂ sites induces significant structural perturbations:

  • Base pair buckling (≥15° angular distortion)
  • Minor groove widening (from ~9 Å to ≥12 Å)
  • Phosphate backbone conformational shifts (BⅠ to BⅡ transitions at C1pG2 sites) [2] [5]

Table 1: Structural Changes in DNA Upon Adriamycin Intercalation

ParameterFree DNAAdriamycin-DNA ComplexFunctional Consequence
Helical twist angle36°28-32°DNA unwinding
Minor groove width9.2 Å12.5 ÅEnhanced drug accessibility
Base pair buckle<5°15-25°DNA structural destabilization
Backbone conformationUniform BⅠAlternating BⅠ/BⅡAltered protein-binding affinity

Concurrently, Adriamycin stabilizes the TOP2-DNA cleavage complex by binding TOP2α in tumor cells. This prevents DNA relegation, generating persistent double-strand breaks that trigger apoptosis. Cardiac toxicity arises from analogous TOP2β inhibition in cardiomyocytes, where DNA damage activates p53-mediated cell death pathways without repair mechanisms present in proliferating cancer cells [8].

Formation of Covalent DNA Adducts

Under reductive conditions (e.g., cellular reductase exposure), Adriamycin undergoes non-enzymatic conversion to reactive aldehyde forms. These metabolites form covalent adducts with guanine N2 positions, primarily at 5'-GC-3' sequences. Unlike intercalation, adduct formation causes:

  • Irreversible DNA cross-linking
  • Complete transcriptional blockade
  • DNA polymerase arrestAdriamycin-DNA adducts demonstrate 1.8-fold greater stability than those formed by daunorubicin due to enhanced hydration networks. Water-mediated hydrogen bonding involving the C14-hydroxyl group of Adriamycin contributes significantly to adduct stability, with 35.8 ± 2.2 water molecules incorporated versus 17.8 ± 0.6 for daunorubicin complexes [5].

Reactive Oxygen Species (ROS) Generation

Mitochondrial Dysfunction and Oxidative Stress

Adriamycin-induced ROS generation occurs via three electron-transfer pathways:

  • NADH dehydrogenase-mediated reduction: Cardiac-specific exogenous NADH dehydrogenase reduces Adriamycin to semiquinone radicals, which transfer electrons to O₂, generating superoxide (O₂•⁻) [1]
  • Mitochondrial iron cycling: Adriamycin chelates free Fe³⁺, forming [ADR-Fe³⁺] complexes reduced to [ADR-Fe²⁺] by cellular reductants. Fe²⁺ catalyzes Fenton reactions: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [8]
  • Top2β-mediated oxidation: TOP2β inhibition in cardiomyocytes generates H₂O₂ as a byproduct of abortive DNA repair [10]

Table 2: ROS Generation Mechanisms of Adriamycin

MechanismPrimary ROS GeneratedCellular CompartmentBiological Consequence
NADH dehydrogenase reductionO₂•⁻, H₂O₂Mitochondrial matrixMitochondrial permeability transition
Iron-catalyzed Fenton reaction•OHCytosol/nucleusLipid peroxidation, DNA fragmentation
TOP2β inhibitionH₂O₂Nucleus8-oxoguanine formation, mutagenesis

Mitochondrial targeting causes severe bioenergetic dysfunction: Complex I activity decreases by 40-60%, ATP synthesis declines ≥70%, and mitochondrial membrane potential collapses in >50% of cardiomyocytes after therapeutic exposure [1] [8].

Glutathione Depletion Mechanisms

Adriamycin disrupts glutathione (GSH) homeostasis through three interconnected pathways:

  • Direct oxidation: GSH reduces Adriamycin semiquinones, forming glutathione disulfide (GSSG)
  • GPX4 suppression: Adriamycin downregulates glutathione peroxidase 4 (GPX4) transcription, reducing phospholipid hydroperoxide detoxification capacity by 3.5-fold [10]
  • System xc⁻ inhibition: Cystine/glutamate antiporter activity decreases by ≥40%, limiting cysteine availability for GSH synthesis

The resulting GSH/GSSG ratio shift from 100:1 (physiological) to <10:1 impairs cellular redox buffering. This depletion sensitizes cells to ferroptosis, evidenced by 4-fold increased malondialdehyde (lipid peroxidation marker) in Adriamycin-treated cardiomyocytes [6] [10].

Epigenetic Modulation via Histone Alterations

Adriamycin modulates histone post-translational modifications, altering chromatin architecture and gene expression:

Histone Acetylation Dynamics

  • HDAC inhibition: Adriamycin metabolites bind class I/II HDACs, increasing global histone H3K27 acetylation by 2.8-fold in leukemia cells
  • HAT activation: P300/CBP acetyltransferase activity increases 1.7-fold, preferentially acetylating H3K56 at promoter regionsThese shifts promote chromatin relaxation and transcriptional activation of apoptosis genes (e.g., BAX, FAS), while simultaneously repressing survival pathways through non-histone protein acetylation [4] [7]

Histone Methylation ChangesAdriamycin exposure reduces H3K4me3 (activating mark) at cardioprotective gene promoters (SOD2, GPX1) by enhancing KDM5A demethylase recruitment. Concurrently, repressive H3K27me3 marks expand by 60% at SLC7A11 (system xc⁻ subunit) loci, suppressing glutathione synthesis [7] [10].

Table 3: Adriamycin-Induced Histone Modifications

ModificationHistone TargetEnzyme AffectedMagnitude of ChangeFunctional Outcome
AcetylationH3K27HDAC ↓, p300 ↑+280%Chromatin relaxation
TrimethylationH3K4KDM5A demethylase ↑-65%Reduced antioxidant gene expression
TrimethylationH3K27EZH2 methyltransferase ↑+60%SLC7A11 repression

These epigenetic alterations persist post-treatment, potentially contributing to delayed cardiotoxicity through heritable gene expression changes in cardiac progenitor cells [7] [10].

Properties

CAS Number

76174-56-6

Product Name

Adenomycin

IUPAC Name

[(1R,2S,3S,4S,5R,6R)-4-[(2R,3S,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] (2S)-2-amino-3-hydroxypropanoate

Molecular Formula

C25H39N7O18S

Molecular Weight

757.7 g/mol

InChI

InChI=1S/C25H39N7O18S/c26-6(1-33)24(41)48-20-18(45-3-8-12(36)14(38)23(46-8)32-5-31-10-21(28)29-4-30-22(10)32)15(39)17(16(40)19(20)50-51(42,43)44)49-25-9(27)13(37)11(35)7(2-34)47-25/h4-9,11-20,23,25,33-40H,1-3,26-27H2,(H2,28,29,30)(H,42,43,44)/t6-,7-,8+,9-,11+,12+,13+,14+,15+,16+,17-,18-,19+,20+,23+,25+/m0/s1

InChI Key

UXRHCHSWRDOIED-QVEOBRIHSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(C4OC(=O)C(CO)N)OS(=O)(=O)O)O)OC5C(C(C(C(O5)CO)O)O)N)O)O)O)N

Synonyms

adenomycin

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(C4OC(=O)C(CO)N)OS(=O)(=O)O)O)OC5C(C(C(C(O5)CO)O)O)N)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@@H]([C@H]([C@H]([C@@H]4OC(=O)[C@H](CO)N)OS(=O)(=O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)N)O)O)O)N

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